Cas no 95465-70-6 (3-(3-Methylphenyl)propiophenone)
3-(3-Methylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methylphenyl)-1-phenylpropan-1-one
- 3-(3-METHYLPHENYL)PROPIOPHENONE
- 1-phenyl-3-m-tolylpropan-1-one
- AKOS005931453
- 1-Phenyl-3-(m-tolyl)propan-1-one
- MFCD03843013
- DTXSID50644054
- 95465-70-6
- HS-6138
- 3-(3-Methylphenyl)propiophenone
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- MDL: MFCD03843013
- Inchi: 1S/C16H16O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3
- InChI Key: WFZJENUFNMLSIR-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)CCC1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 224.12000
- Monoisotopic Mass: 224.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.81050
3-(3-Methylphenyl)propiophenone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-(3-Methylphenyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 205670-1g |
3-(3-methylphenyl)propiophenone |
95465-70-6 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205670-2g |
3-(3-methylphenyl)propiophenone |
95465-70-6 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205670-5g |
3-(3-methylphenyl)propiophenone |
95465-70-6 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | M098330-250mg |
3-(3-Methylphenyl)propiophenone |
95465-70-6 | 250mg |
$ 440.00 | 2022-06-04 | ||
| TRC | M098330-500mg |
3-(3-Methylphenyl)propiophenone |
95465-70-6 | 500mg |
$ 735.00 | 2022-06-04 | ||
| abcr | AB365694-1 g |
3-(3-Methylphenyl)propiophenone, 97%; . |
95465-70-6 | 97% | 1g |
€932.90 | 2023-04-26 | |
| abcr | AB365694-2 g |
3-(3-Methylphenyl)propiophenone, 97%; . |
95465-70-6 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| abcr | AB365694-1g |
3-(3-Methylphenyl)propiophenone, 97%; . |
95465-70-6 | 97% | 1g |
€932.10 | 2025-04-14 | |
| abcr | AB365694-2g |
3-(3-Methylphenyl)propiophenone, 97%; . |
95465-70-6 | 97% | 2g |
€1674.30 | 2025-04-14 | |
| A2B Chem LLC | AX79469-1g |
3-(3-Methylphenyl)propiophenone |
95465-70-6 | 97% | 1g |
$644.00 | 2024-07-18 |
3-(3-Methylphenyl)propiophenone Suppliers
3-(3-Methylphenyl)propiophenone Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(3-Methylphenyl)propiophenone
Professional Introduction to 3-(3-Methylphenyl)propiophenone (CAS No. 95465-70-6)
3-(3-Methylphenyl)propiophenone, with the chemical formula C14H14O and CAS number 95465-70-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its phenyl and propiophenone structural motifs, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structural framework of 3-(3-Methylphenyl)propiophenone consists of a benzene ring substituted with a propiophenone group at the 3-position, further enhanced by a methyl group at the 3-position of the phenyl ring. This unique arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical transformations. The presence of both electron-donating and withdrawing groups allows for selective modifications, which are crucial for designing novel molecular entities.
In recent years, 3-(3-Methylphenyl)propiophenone has been extensively studied for its role in the synthesis of biologically active compounds. Its propiophenone moiety is particularly noteworthy, as it serves as a versatile scaffold for constructing more complex structures. Researchers have leveraged this compound to develop innovative methodologies for constructing heterocyclic systems, which are prevalent in many pharmacologically relevant molecules.
One of the most compelling aspects of 3-(3-Methylphenyl)propiophenone is its utility in the preparation of photoreactive intermediates. The combination of aromatic and carbonyl functionalities makes it an excellent candidate for applications involving photochemical reactions. For instance, it has been employed in the synthesis of photochromic materials and in photocatalytic processes that require efficient energy transfer mechanisms. These applications highlight the compound's importance in materials science and advanced chemical engineering.
Moreover, the pharmaceutical industry has shown interest in 3-(3-Methylphenyl)propiophenone due to its potential as a precursor for drug candidates. Its structural features are conducive to interactions with biological targets, making it a promising building block for small-molecule drugs. Several studies have demonstrated its use in generating derivatives with anti-inflammatory, antimicrobial, and even anticancer properties. The flexibility offered by its molecular structure allows chemists to fine-tune properties such as solubility, bioavailability, and metabolic stability.
The synthesis of 3-(3-Methylphenyl)propiophenone typically involves multi-step organic reactions that highlight modern synthetic techniques. Advanced catalytic methods, including transition-metal-catalyzed cross-coupling reactions, have been instrumental in achieving high yields and purity levels. These methods not only enhance efficiency but also minimize waste, aligning with the growing emphasis on sustainable chemistry practices.
Recent advancements in computational chemistry have further expanded the utility of 3-(3-Methylphenyl)propiophenone. Molecular modeling studies have provided insights into its reactivity and interaction patterns with biological molecules. These insights are invaluable for rational drug design, enabling researchers to predict and optimize properties before experimental validation. Such computational approaches are becoming increasingly integral to modern pharmaceutical research.
The compound's role extends beyond academic research; it also finds applications in industrial processes where precision and scalability are paramount. For example, it has been used as a key intermediate in the production of specialty chemicals that serve as additives in polymers and coatings. Its ability to impart specific functionalities makes it a valuable asset in developing high-performance materials.
In conclusion, 3-(3-Methylphenyl)propiophenone (CAS No. 95465-70-6) represents a cornerstone molecule in contemporary organic chemistry and pharmaceutical innovation. Its unique structural features and versatile reactivity make it indispensable for synthetic chemists working on complex molecular architectures. As research continues to uncover new applications and methodologies, this compound is poised to remain at the forefront of chemical exploration and development.
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